molecular formula C19H21N3O6S B3826076 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N'-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N'-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B3826076
M. Wt: 419.5 g/mol
InChI Key: UKALBKWMMQFNAY-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of nitrophenyl and trimethoxyphenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of substituted aromatic aldehydes with acetohydrazides. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted acetohydrazides .

Scientific Research Applications

2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trimethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE apart from similar compounds is its combination of nitrophenyl and trimethoxyphenyl groups. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S/c1-26-16-8-14(9-17(27-2)19(16)28-3)10-20-21-18(23)12-29-11-13-4-6-15(7-5-13)22(24)25/h4-10H,11-12H2,1-3H3,(H,21,23)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKALBKWMMQFNAY-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N'-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N'-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N'-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N'-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N'-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 6
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N'-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

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